4-苄基-N-(5-((2-((2-氟苯基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

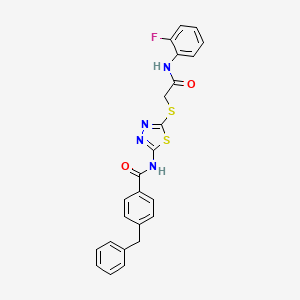

4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H19FN4O2S2 and its molecular weight is 478.56. The purity is usually 95%.

BenchChem offers high-quality 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

MRGPRX2 的调节

该化合物已被鉴定为 Mas 相关 G 蛋白偶联受体 X2 (MRGPRX2) 或其直系同源物的调节剂 . 通过调节 MRGPRX2,它可以潜在地影响由该受体介导的各种生理过程和疾病 .

假过敏反应的治疗

假过敏反应类似于过敏反应,但并不涉及免疫系统,可以通过调节 MRGPRX2 来缓解 . 该化合物可能用于治疗此类疾病 .

慢性瘙痒(痒)的缓解

慢性瘙痒,也称为痒,是另一种可以通过调节 MRGPRX2 影响的疾病 . 该化合物可能用于慢性瘙痒的治疗 .

炎症或自身免疫性疾病的管理

炎症或自身免疫性疾病也可以通过调节 MRGPRX2 来影响 . 该化合物可能用于管理此类疾病 .

疼痛管理

疼痛疾病可以通过调节 MRGPRX2 来缓解 . 该化合物可能用于疼痛管理 .

皮肤疾病的治疗

作用机制

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

The compound acts as a modulator of the MRGPRX2 receptor . By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased .

Biochemical Pathways

It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Pharmacokinetics

The compound’s ability to modulate mrgprx2 suggests it may have good bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of mast cell responses, which can alleviate symptoms of pseudo-allergic reactions, itch, pain, and inflammatory or autoimmune disorders .

Action Environment

Given that mast cells primarily reside at sites exposed to the external environment, it is likely that environmental factors could influence the compound’s action .

生物活性

The compound 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a benzamide moiety linked to a thiadiazole ring through a thioether bond. The presence of the 2-fluorophenyl group and the ethoxy substituent enhances its biological profile.

Biological Activity Overview

The biological activities of 1,3,4-thiadiazole derivatives are well-documented, showcasing a range of effects including:

- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some compounds have shown efficacy against bacterial and fungal strains.

- Anti-inflammatory and Antioxidant Effects : These compounds also demonstrate potential in reducing inflammation and oxidative stress.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of thiadiazole derivatives. For instance, derivatives similar to 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy in vitro.

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

- Inhibition of DNA/RNA Synthesis : Several studies suggest that these compounds interfere with nucleic acid synthesis, disrupting cell division.

- Targeting Key Kinases : The heteroatoms in thiadiazoles can interact with critical kinases involved in tumorigenesis.

- Induction of Apoptosis : Many derivatives have been shown to promote programmed cell death in cancer cells.

Case Studies

A notable case study involved the evaluation of various thiadiazole derivatives against breast cancer cell lines (MCF-7). The study found that modifications to the substituents significantly altered cytotoxicity profiles:

- Substituent Variations : Changing the position or type of substituent on the thiadiazole ring led to increased potency in some cases.

For example:

属性

IUPAC Name |

4-benzyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2S2/c25-19-8-4-5-9-20(19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUMGKHWQXFLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。